

# An In-depth Technical Guide to the Pharmacological Properties of Gomisins

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## Compound of Interest

Compound Name: Gomisin S

Cat. No.: B161314

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## Introduction

Gomisins are a class of dibenzocyclooctadiene lignans isolated from the fruit of *Schisandra chinensis*, a plant with a long history of use in traditional medicine. While the user's request specified **Gomisin S**, a thorough review of the scientific literature reveals a significant scarcity of specific research on this particular compound. In contrast, several other members of the gomisin family, notably Gomisin A, G, J, M2, and N, have been extensively studied for their diverse and potent pharmacological activities. This technical guide, therefore, provides a comprehensive overview of the pharmacological properties of these well-researched gomisins, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is organized to facilitate a deep understanding of their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate these properties.

## Core Pharmacological Properties

Gomisins exhibit a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. These properties are attributed to their ability to modulate various cellular signaling pathways.

## Anti-Cancer Properties

Several gomisins have demonstrated significant anti-cancer activity in a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell

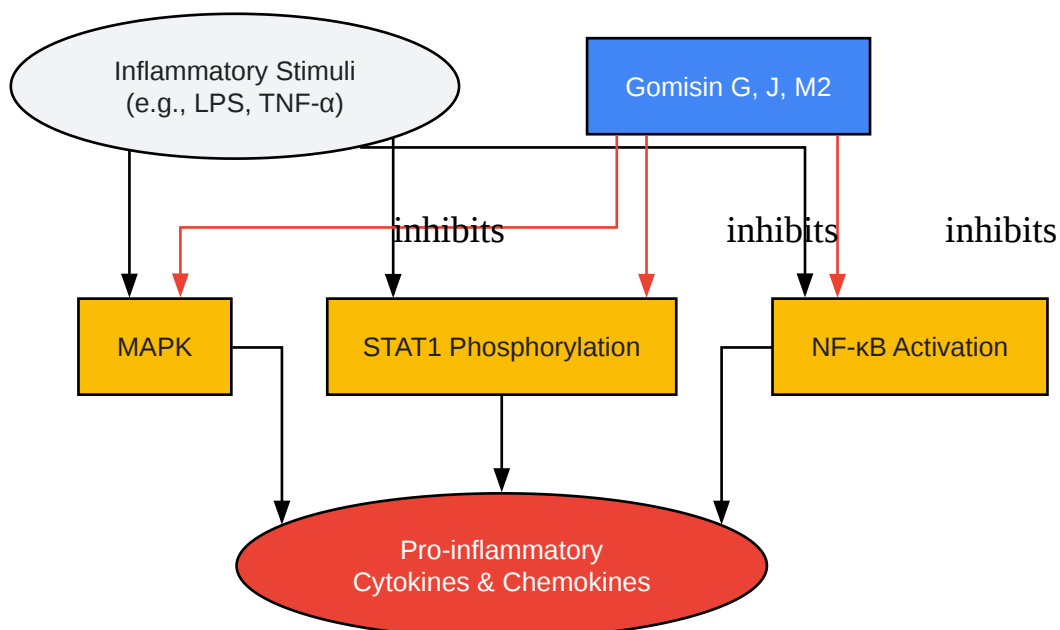
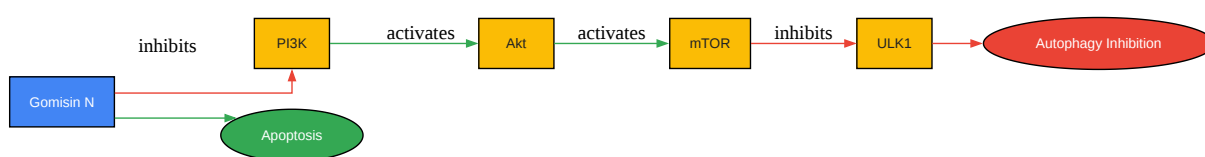
death), necroptosis, and the inhibition of cancer cell proliferation and metastasis.

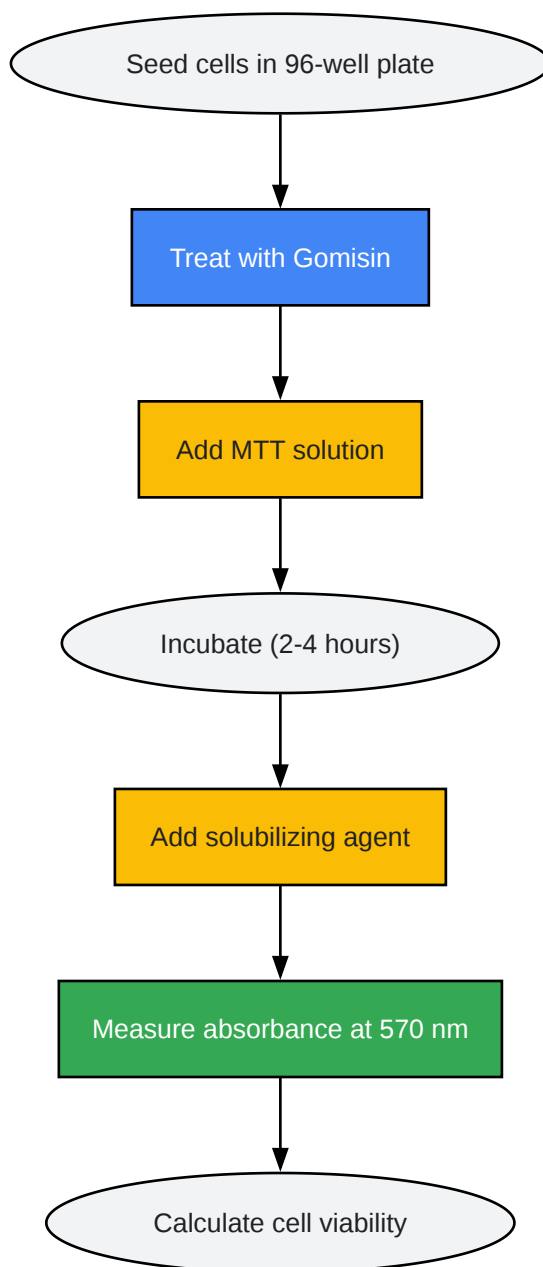
#### Quantitative Data on Anti-Cancer Effects

Gomisin	Cancer Cell Line	Effect	Concentration/ Dosage	Citation
Gomisin J	MCF7 (breast cancer)	Cytotoxicity, Induction of necroptosis	<10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability)	[1][2][3]
Gomisin J	MDA-MB-231 (breast cancer)	Cytotoxicity, Induction of apoptosis	<10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability)	[1][2][3]
Gomisin L1	A2780 (ovarian cancer)	IC50	21.92 ± 0.73 µM	[4]
Gomisin L1	SKOV3 (ovarian cancer)	IC50	55.05 ± 4.55 µM	[4]
Gomisin M2	MDA-MB-231, HCC1806 (breast cancer)	Inhibition of proliferation	10 µM in a zebrafish xenograft model	[5]
Gomisin N	HeLa (cervical cancer)	Sensitization to TRAIL-induced apoptosis	100 µM Gomisin N with 100 ng/ml TRAIL decreased viability to 7%	[6]
Gomisin N	HepG2, HCCLM3 (liver cancer)	Reduced cell viability, induced apoptosis	Not specified	[7]

## Signaling Pathways in Anti-Cancer Activity

Gomisins exert their anti-cancer effects by modulating key signaling pathways. For instance, Gomisin N has been shown to inhibit the PI3K-Akt pathway in liver cancer cells[7]. Gomisin J can induce both apoptosis and necroptosis, making it effective against apoptosis-resistant cancer cells[1][2]. Gomisin L1 induces apoptosis in ovarian cancer cells through the generation of reactive oxygen species (ROS) via NADPH oxidase[4].





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## References

- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anticancer activity of gomisins J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gomisins M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisins N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisins N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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